molecular formula C21H19BrN2O4S B308785 3-{[(4-bromophenyl)sulfonyl]amino}-N-(2-ethoxyphenyl)benzamide

3-{[(4-bromophenyl)sulfonyl]amino}-N-(2-ethoxyphenyl)benzamide

Cat. No. B308785
M. Wt: 475.4 g/mol
InChI Key: AYIDCKQCCWZICZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(4-bromophenyl)sulfonyl]amino}-N-(2-ethoxyphenyl)benzamide, also known as BAY 43-9006, is a chemical compound that has been extensively studied for its potential use in cancer treatment. This compound was first synthesized in 1999 by scientists at Bayer Pharmaceuticals, and since then, it has been the subject of numerous scientific studies.

Mechanism of Action

3-{[(4-bromophenyl)sulfonyl]amino}-N-(2-ethoxyphenyl)benzamide 43-9006 works by inhibiting the activity of several enzymes and proteins that are involved in cancer cell growth and survival. It has been shown to inhibit the activity of RAF kinase, which is a key enzyme in the RAF/MEK/ERK pathway. This pathway is often overactive in cancer cells, leading to uncontrolled cell growth and division. This compound 43-9006 also inhibits the activity of VEGFR, which is a protein that is involved in the formation of new blood vessels that supply nutrients to cancer cells.
Biochemical and physiological effects:
This compound 43-9006 has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes and proteins that are involved in cancer cell growth and survival. It has also been shown to reduce the formation of new blood vessels that supply nutrients to cancer cells. Additionally, this compound 43-9006 has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 3-{[(4-bromophenyl)sulfonyl]amino}-N-(2-ethoxyphenyl)benzamide 43-9006 in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the signaling pathways that are involved in cancer cell growth and survival. However, one limitation of using this compound 43-9006 in lab experiments is that it has been shown to have off-target effects on other enzymes and proteins. This can make it difficult to interpret the results of experiments that use this compound 43-9006.

Future Directions

There are several future directions for research on 3-{[(4-bromophenyl)sulfonyl]amino}-N-(2-ethoxyphenyl)benzamide 43-9006. One area of research is the development of more specific inhibitors of the RAF/MEK/ERK pathway and the VEGF/VEGFR pathway. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to treatment with this compound 43-9006. Additionally, there is ongoing research on the use of this compound 43-9006 in combination with other cancer treatments, such as chemotherapy and immunotherapy.

Synthesis Methods

The synthesis of 3-{[(4-bromophenyl)sulfonyl]amino}-N-(2-ethoxyphenyl)benzamide 43-9006 involves the reaction of 4-bromobenzenesulfonyl chloride with 2-ethoxyaniline, followed by the reaction of the resulting intermediate with 3-aminobenzamide. The final product is obtained through purification and crystallization.

Scientific Research Applications

3-{[(4-bromophenyl)sulfonyl]amino}-N-(2-ethoxyphenyl)benzamide 43-9006 has been studied for its potential use in the treatment of various types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and melanoma. It has been shown to inhibit the activity of several signaling pathways that are involved in cancer cell growth and survival, including the RAF/MEK/ERK pathway and the VEGF/VEGFR pathway.

properties

Molecular Formula

C21H19BrN2O4S

Molecular Weight

475.4 g/mol

IUPAC Name

3-[(4-bromophenyl)sulfonylamino]-N-(2-ethoxyphenyl)benzamide

InChI

InChI=1S/C21H19BrN2O4S/c1-2-28-20-9-4-3-8-19(20)23-21(25)15-6-5-7-17(14-15)24-29(26,27)18-12-10-16(22)11-13-18/h3-14,24H,2H2,1H3,(H,23,25)

InChI Key

AYIDCKQCCWZICZ-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)Br

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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